

Application Notes and Protocols: AUT00206

Brain Slice Electrophysiology

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Compound of Interest

Compound Name: *Kv3 modulator 2*

Cat. No.: *B12428198*

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Introduction

AUT00206 is a novel, potent, and selective positive modulator of the voltage-gated potassium channels Kv3.1 and Kv3.2. These channels are critical for enabling the high-frequency firing of fast-spiking interneurons, particularly parvalbumin-positive (PV+) GABAergic interneurons.[1][2][3] Dysfunction of these interneurons is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, where impaired inhibitory control leads to cortical circuit abnormalities.[1][4] AUT00206 acts by shifting the voltage-dependence of activation of Kv3.1/3.2 channels to more negative potentials, thereby enhancing the function of these channels and restoring the ability of fast-spiking interneurons to fire at high frequencies.

These application notes provide a detailed protocol for investigating the effects of AUT00206 on neuronal activity using acute brain slice electrophysiology. The primary application described is the assessment of AUT00206's ability to modulate pharmacologically-induced network oscillations in cortical brain slices, a key translational model for assessing the therapeutic potential of compounds targeting cortical dysfunction.

Data Presentation

Table 1: Stock Solutions for Artificial Cerebrospinal Fluid (aCSF)

Stock Solution (10x)	Component	Molarity (10x)	Amount per 1 L
NaCl	Sodium Chloride	1.25 M	73.05 g
KCl	Potassium Chloride	25 mM	1.86 g
KH ₂ PO ₄	Potassium Phosphate monobasic	12.5 mM	1.70 g
MgSO ₄	Magnesium Sulfate	13 mM	1.56 g
CaCl ₂	Calcium Chloride	25 mM	2.77 g
NaHCO ₃	Sodium Bicarbonate	260 mM	21.84 g
D-Glucose	D-Glucose	100 mM	18.02 g

Table 2: Working Solution Compositions

Solution	Component	Concentration (mM)
Cutting Solution (High Sucrose aCSF)	Sucrose	210
	KCl	2.5
	NaH ₂ PO ₄	1.25
	NaHCO ₃	26
	MgCl ₂	7
	CaCl ₂	0.5
	D-Glucose	10
Recording aCSF	NaCl	125
	KCl	2.5
	NaH ₂ PO ₄	1.25
	NaHCO ₃	26
	MgCl ₂	1
	CaCl ₂	2
	D-Glucose	10
Intracellular Solution (K-Gluconate based)	K-Gluconate	130
	KCl	10
	HEPES	10
	Mg-ATP	4
	Na-GTP	0.3
	EGTA	0.5

Table 3: AUT00206 Dosing and Application

Parameter	Value	Notes
Stock Concentration	10 mM in DMSO	Store at -20°C
Working Concentration	1 - 10 μ M	A concentration of 10 μ M has been shown to be effective in restoring gamma oscillations.
Application Method	Bath application	Perfuse into the recording chamber.
Incubation Time	10 - 20 minutes	Allow for stable baseline recording before application and sufficient time for the compound to reach equilibrium.

Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.

Materials:

- Rodent (e.g., adult rat or mouse)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Chilled (0-4°C) and carbogenated (95% O₂ / 5% CO₂) high-sucrose cutting solution
- Vibratome
- Recovery chamber
- Carbogenated recording aCSF at 32-34°C

Procedure:

- Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
- Perform transcardial perfusion with ice-cold, carbogenated high-sucrose cutting solution until the liver is cleared of blood.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated high-sucrose cutting solution.
- For cortical recordings, a coronal or horizontal slicing plane is typically used. Isolate the hemisphere of interest and make a blocking cut to create a stable surface for mounting on the vibratome stage. The prefrontal cortex is a region of particular interest for studying the effects of AUT00206.
- Mount the brain block onto the vibratome specimen disc using cyanoacrylate glue.
- Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated high-sucrose cutting solution.
- Cut slices at a thickness of 250-350 μm .
- Carefully transfer the slices to a recovery chamber containing carbogenated recording aCSF, maintained at 32-34°C, for at least 30 minutes.
- After the initial recovery period, allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

Materials:

- Upright microscope with DIC optics
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes

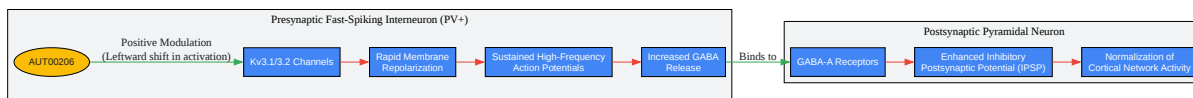
- Recording aCSF
- Intracellular solution
- AUT00206 stock solution

Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
- Identify the brain region of interest (e.g., prefrontal cortex) and the target neurons (e.g., pyramidal neurons or interneurons) under visual guidance.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
- Approach a target neuron with the patch pipette while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
- Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
- Record baseline neuronal activity. This may include:
 - Current-clamp recordings: to measure resting membrane potential, input resistance, and action potential firing properties in response to current injections.
 - Voltage-clamp recordings: to isolate and measure specific synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).
- To study network oscillations, induce gamma-frequency (30-80 Hz) oscillations by bath application of a cholinergic agonist (e.g., carbachol) and a kainate receptor agonist.
- After establishing a stable baseline of induced oscillations, bath-apply AUT00206 at the desired concentration (e.g., 10 μM).

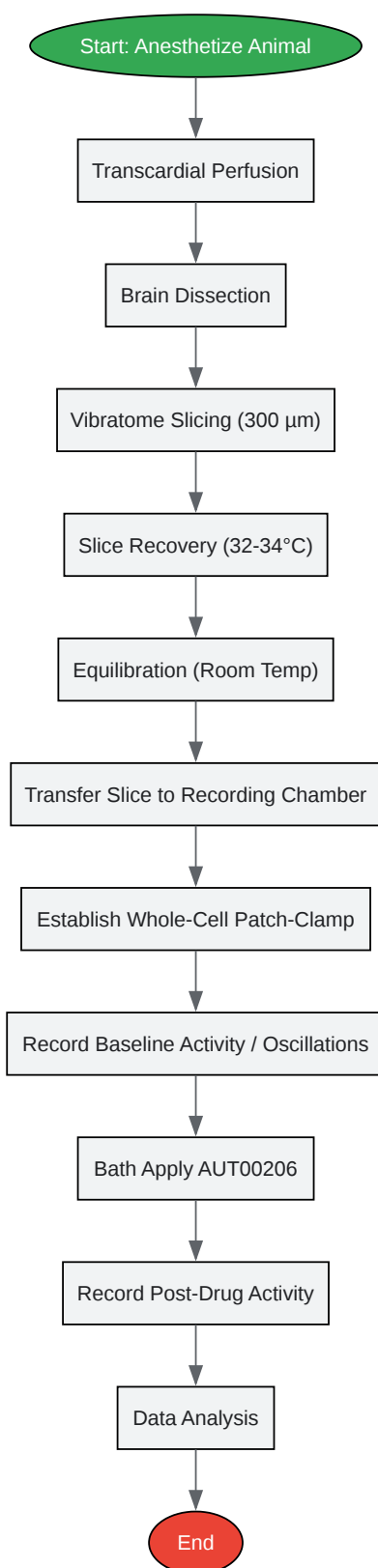
- Record the changes in the power and frequency of the gamma oscillations in the presence of AUT00206.

Mandatory Visualization



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Caption: Signaling pathway of AUT00206 in cortical circuits.



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Caption: Experimental workflow for AUT00206 brain slice electrophysiology.

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